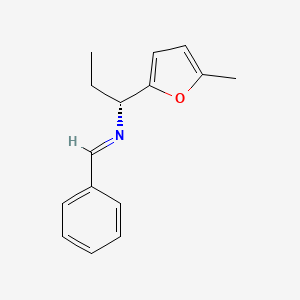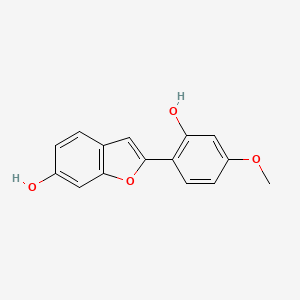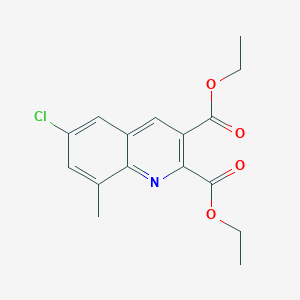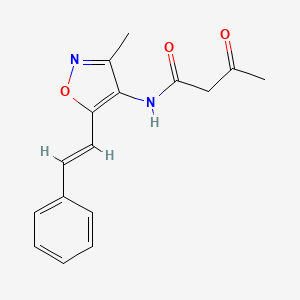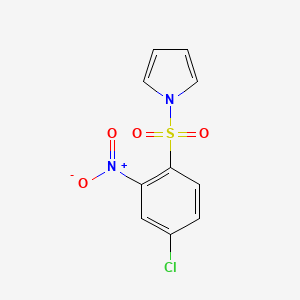
4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorophenol and phenylacetylene.
Formation of 2,6-Dichlorophenoxyacetylene: 2,6-Dichlorophenol is reacted with propargyl bromide in the presence of a base such as potassium carbonate to form 2,6-dichlorophenoxyacetylene.
Cycloaddition Reaction: The 2,6-dichlorophenoxyacetylene undergoes a cycloaddition reaction with phenyl azide to form the triazole ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles or phenyl derivatives.
Scientific Research Applications
4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole has several scientific research applications:
Pharmaceuticals: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.
Agriculture: The compound is explored for its use as a herbicide or pesticide.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cellular processes such as apoptosis and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-((2,4-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole
- 4-((2,6-Dichlorophenoxy)methyl)-1-(4-methylphenyl)-1H-1,2,3-triazole
- 4-((2,6-Dichlorophenoxy)methyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole
Uniqueness
4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dichlorophenoxy group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H11Cl2N3O |
|---|---|
Molecular Weight |
320.2 g/mol |
IUPAC Name |
4-[(2,6-dichlorophenoxy)methyl]-1-phenyltriazole |
InChI |
InChI=1S/C15H11Cl2N3O/c16-13-7-4-8-14(17)15(13)21-10-11-9-20(19-18-11)12-5-2-1-3-6-12/h1-9H,10H2 |
InChI Key |
NJBOYGIHKIAJLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)COC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12877771.png)
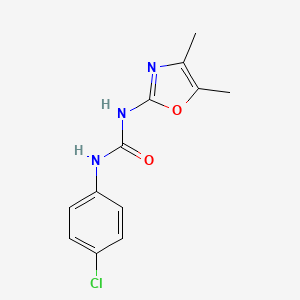
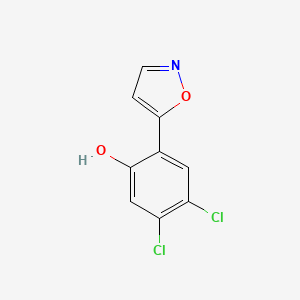
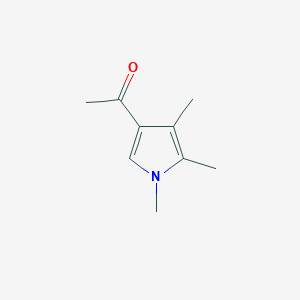
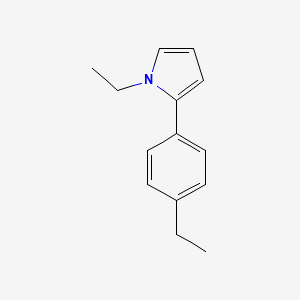
![2-(Carboxy(hydroxy)methyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877793.png)
